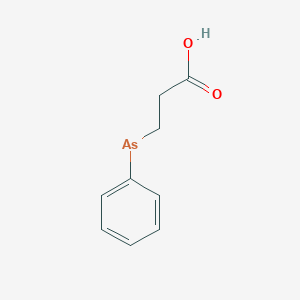
CID 78070770
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Phenylarsanyl)propanoic acid is an organoarsenic compound that features a phenyl group attached to an arsenic atom, which is further connected to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Phenylarsanyl)propanoic acid typically involves the reaction of phenylarsine oxide with a suitable propanoic acid derivative under controlled conditions. One common method includes:
Reaction of Phenylarsine Oxide with Propanoic Acid Chloride: This reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is typically heated to facilitate the formation of the desired product.
Hydrolysis of the Intermediate: The intermediate formed in the first step is then hydrolyzed to yield 3-(Phenylarsanyl)propanoic acid.
Industrial Production Methods
Industrial production of 3-(Phenylarsanyl)propanoic acid may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Phenylarsanyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The arsenic atom in the compound can be oxidized to form arsenic(V) derivatives.
Reduction: The compound can be reduced to form arsenic(III) derivatives.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
Oxidation: Formation of arsenic(V) compounds.
Reduction: Formation of arsenic(III) compounds.
Substitution: Formation of substituted phenylarsanyl derivatives.
Scientific Research Applications
3-(Phenylarsanyl)propanoic acid has several scientific research applications:
Medicinal Chemistry: Investigated for its potential use in developing arsenic-based drugs for treating certain types of cancer.
Materials Science: Used in the synthesis of organoarsenic polymers and materials with unique electronic properties.
Biological Studies: Studied for its interactions with biological molecules and potential use as a biochemical probe.
Mechanism of Action
The mechanism of action of 3-(Phenylarsanyl)propanoic acid involves its interaction with cellular components, particularly proteins and enzymes containing thiol groups. The arsenic atom can form covalent bonds with sulfur atoms in these groups, leading to inhibition of enzyme activity and disruption of cellular processes. This mechanism is similar to that of other arsenic-containing compounds used in chemotherapy.
Comparison with Similar Compounds
Similar Compounds
3-Phenylpropanoic Acid: Lacks the arsenic atom, making it less toxic and with different chemical properties.
Phenylarsine Oxide: Contains arsenic but lacks the propanoic acid moiety, leading to different reactivity and applications.
Arsenic Trioxide: A simpler arsenic compound used in chemotherapy but with different structural and functional properties.
Properties
Molecular Formula |
C9H10AsO2 |
|---|---|
Molecular Weight |
225.10 g/mol |
InChI |
InChI=1S/C9H10AsO2/c11-9(12)6-7-10-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12) |
InChI Key |
ODDHTQLWFTUYIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[As]CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-Dichloro-6-({5-chloro-3-[(5-chloro-2-hydroxyphenyl)methyl]-2-hydroxyphenyl}methyl)phenol](/img/structure/B14650341.png)
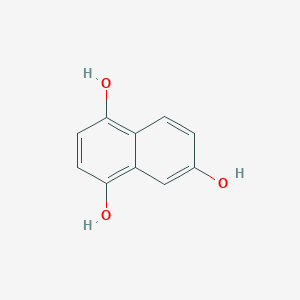
![1,4-Benzenedicarboxylic acid, 2-[(4-methoxyphenyl)thio]-](/img/structure/B14650355.png)
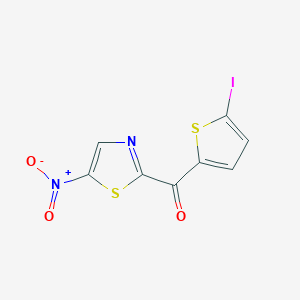


![dimethyl 2-[(Z)-but-2-enylidene]propanedioate](/img/structure/B14650389.png)
![1-Propene, 3-[(1,1-dimethylethyl)sulfonyl]-](/img/structure/B14650394.png)
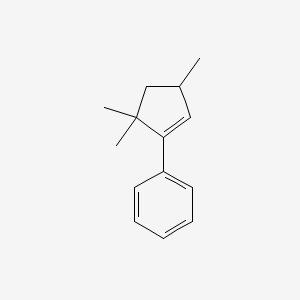
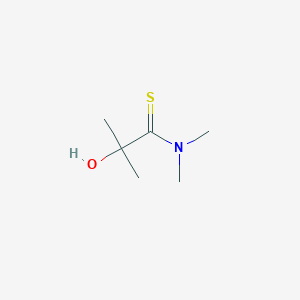

![6-[2-Naphthylthio]-2,4[1H,3H]-quinazolinedithione](/img/structure/B14650415.png)
![4,4-Dimethyl-2-{[4-(2-methylpropyl)phenyl]methyl}-4,5-dihydro-1,3-oxazole](/img/structure/B14650420.png)
![4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl nonanoate](/img/structure/B14650421.png)
